molecular formula C21H28N2O B12712049 Diampromide, (S)- CAS No. 6086-66-4

Diampromide, (S)-

Cat. No.: B12712049
CAS No.: 6086-66-4
M. Wt: 324.5 g/mol
InChI Key: RXTHKWVSXOIHJS-SFHVURJKSA-N
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Chemical Reactions Analysis

Diampromide undergoes various chemical reactions, including:

    Oxidation: Diampromide can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: Diampromide can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions include N-oxides, secondary amines, and substituted amides .

Scientific Research Applications

Diampromide has several scientific research applications:

Mechanism of Action

Diampromide exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals. The activation of mu-opioid receptors also leads to the opening of potassium channels and closing of calcium channels, resulting in hyperpolarization of neurons and reduced neuronal excitability .

Comparison with Similar Compounds

Diampromide is related to other drugs in the ampromide family, such as propiram and phenampromide. Compared to these compounds, Diampromide is unique due to its ring-opened structure, which makes it a structural analogue of fentanyl . Other similar compounds include:

Diampromide’s unique structure and pharmacological profile make it a valuable compound for research and development in the field of opioid analgesics.

Properties

CAS No.

6086-66-4

Molecular Formula

C21H28N2O

Molecular Weight

324.5 g/mol

IUPAC Name

N-[(2S)-2-[methyl(2-phenylethyl)amino]propyl]-N-phenylpropanamide

InChI

InChI=1S/C21H28N2O/c1-4-21(24)23(20-13-9-6-10-14-20)17-18(2)22(3)16-15-19-11-7-5-8-12-19/h5-14,18H,4,15-17H2,1-3H3/t18-/m0/s1

InChI Key

RXTHKWVSXOIHJS-SFHVURJKSA-N

Isomeric SMILES

CCC(=O)N(C[C@H](C)N(C)CCC1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CCC(=O)N(CC(C)N(C)CCC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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